1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone
CAS No.: 613660-31-4
Cat. No.: VC15917362
Molecular Formula: C14H18N2O3
Molecular Weight: 262.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 613660-31-4 |
|---|---|
| Molecular Formula | C14H18N2O3 |
| Molecular Weight | 262.30 g/mol |
| IUPAC Name | 1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone |
| Standard InChI | InChI=1S/C14H18N2O3/c1-11-2-3-12(10-15-11)13(17)16-6-4-14(5-7-16)18-8-9-19-14/h2-3,10H,4-9H2,1H3 |
| Standard InChI Key | AJBXXRQETBVODO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C(C=C1)C(=O)N2CCC3(CC2)OCCO3 |
Introduction
Chemical Identity and Structural Features
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone (CAS: 613660-31-4) is a methanone derivative incorporating two distinct heterocyclic systems: a 1,4-dioxa-8-azaspiro[4.5]decane scaffold and a 6-methylpyridin-3-yl group. The molecular formula is C₁₄H₁₈N₂O₃, with a molecular weight of 262.30 g/mol . The spirocyclic core consists of a piperidine ring fused to a 1,3-dioxolane ring, creating a rigid bicyclic structure that influences the compound’s conformational stability and electronic properties .
Table 1: Key Physicochemical Properties
The 6-methylpyridin-3-yl substituent introduces aromaticity and potential hydrogen-bonding interactions, while the spirocyclic system enhances metabolic stability by reducing rotational freedom . The compound’s logP value of 1.31 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Applications in Drug Discovery
Spirocyclic compounds like 1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone are prized in medicinal chemistry for their ability to occupy three-dimensional chemical space efficiently. Their constrained structures often improve selectivity and reduce off-target effects compared to planar analogs . Potential applications include:
-
Central Nervous System (CNS) Therapeutics: σ₁ receptors are implicated in neuropathic pain, depression, and neurodegenerative diseases. The compound’s moderate logP and polar surface area align with blood-brain barrier penetration criteria .
-
Oncology: σ₁ ligands have been explored for tumor imaging and chemotherapy sensitization. A related derivative, [¹⁸F]5a, showed high accumulation in carcinoma and melanoma models .
-
Infectious Disease: Spirocycles are increasingly investigated as antivirals and antibacterials due to their resistance to enzymatic degradation .
Future Directions and Research Gaps
Despite its promising scaffold, 1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone remains understudied. Key research priorities include:
-
Synthetic Optimization: Developing scalable routes with improved yields and purity.
-
Biological Profiling: Screening against σ₁/σ₂ receptors, neurotransmitter transporters, and cancer cell lines.
-
Radiolabeling: Exploring ¹¹C or ¹⁸F isotopes for PET imaging applications, building on methods used for [¹⁸F]5a .
-
Structure-Activity Relationships (SAR): Modifying the pyridine substituent (e.g., introducing halogens or heteroatoms) to enhance potency or selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume